Brd4-BD1/2-IN-1 is a compound targeting the bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extraterminal domain (BET) family. BRD4 plays a crucial role in recognizing acetylated lysines on histones, thereby influencing gene transcription and epigenetic regulation. The compound is particularly significant in cancer research due to its potential therapeutic applications in inhibiting BRD4's function, which is implicated in various malignancies.
Brd4-BD1/2-IN-1 has been developed through extensive research aimed at creating selective inhibitors for BRD4. Various studies have synthesized derivatives of this compound, focusing on their binding affinities and inhibitory activities against BRD4. The design and evaluation of these compounds are grounded in structural biology and medicinal chemistry principles, drawing on crystallographic data and molecular dynamics simulations to optimize their effectiveness.
Brd4-BD1/2-IN-1 is classified as a small molecule inhibitor specifically targeting the bromodomains BD1 and BD2 of BRD4. Its mechanism of action involves competitive inhibition of the binding of acetylated lysines, which are critical for BRD4's role in transcriptional regulation.
The synthesis of Brd4-BD1/2-IN-1 typically involves several key steps:
The synthesis often employs techniques such as:
Brd4-BD1/2-IN-1 features a complex molecular structure that allows it to effectively bind to the bromodomains of BRD4. The compound typically contains a scaffold that mimics acetylated lysines, facilitating its interaction with the target protein.
Crystallographic studies have provided insights into the binding modes of Brd4-BD1/2-IN-1 with BD1 and BD2, revealing critical interactions such as hydrogen bonding and hydrophobic contacts that stabilize the complex. Structural data can include:
Brd4-BD1/2-IN-1 undergoes several key chemical interactions:
Kinetic studies often utilize surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and affinities.
Brd4-BD1/2-IN-1 inhibits BRD4 by binding to its bromodomains, preventing the protein from recognizing acetylated lysines on histones. This inhibition disrupts transcriptional activation processes essential for cancer cell proliferation.
The efficacy of Brd4-BD1/2-IN-1 can be demonstrated through:
Brd4-BD1/2-IN-1 typically exhibits:
Key chemical properties include:
Relevant analyses may involve:
Brd4-BD1/2-IN-1 has significant potential applications in scientific research, particularly in:
The Bromodomain and Extra-Terminal (BET) family proteins are critical epigenetic readers that recognize acetylated lysine residues on histone tails, facilitating the recruitment of transcriptional machinery to regulate gene expression. Among these proteins, Bromodomain-Containing Protein 4 (BRD4) stands out due to its dual bromodomains—BD1 and BD2—which share high structural similarity but exhibit distinct biological functions. BD1 is implicated in sustaining steady-state gene expression, while BD2 regulates rapid transcriptional responses to inflammatory stimuli [5] [9]. Pan-BET inhibitors that target both domains non-selectively have demonstrated clinical limitations, including thrombocytopenia and gastrointestinal toxicity, driving the development of domain-selective or dual BD1/BD2 inhibitors with optimized therapeutic profiles [3] [7].
Brd4-BD1/2-IN-1 (CAS 1781219-19-9) represents a synthetically designed small-molecule inhibitor with balanced potency against both BD1 and BD2 domains. It exhibits half-maximal inhibitory concentrations (IC₅₀) of <100 nM for each domain, as documented in the patent US20150148375A1 (compound 5) [2]. This positions it as a versatile chemical tool for investigating the cooperative roles of BRD4's tandem bromodomains in oncology and inflammatory diseases. Unlike BD2-selective inhibitors (e.g., ABBV-744) that excel in inflammation models, dual inhibitors like Brd4-BD1/2-IN-1 aim to comprehensively disrupt oncogenic transcriptional programs, such as those driven by the MYC proto-oncogene [3] [9].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5